Sorbitan dipalmitate
Description
Properties
CAS No. |
121249-42-1 |
|---|---|
Molecular Formula |
C38H72O7 |
Molecular Weight |
641.0 g/mol |
IUPAC Name |
[(2R,3R,4S)-2-[(1R)-1-hexadecanoyloxy-2-hydroxyethyl]-4-hydroxyoxolan-3-yl] hexadecanoate |
InChI |
InChI=1S/C38H72O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(41)44-34(31-39)38-37(33(40)32-43-38)45-36(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-40H,3-32H2,1-2H3/t33-,34+,37+,38+/m0/s1 |
InChI Key |
DNTMJTROKXRBDM-UUWWDYFTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Engineering of Sorbitan Dipalmitate
Esterification Pathways and Reaction Kinetics
The primary method for synthesizing sorbitan (B8754009) esters, including dipalmitate, is through the direct esterification of sorbitol with fatty acids. This process is typically conducted at high temperatures, ranging from 170°C to 250°C, and can be catalyzed by either acids or bases. google.comlamberti.com The reaction is complex, as it involves two concurrent chemical processes: the intramolecular dehydration (or cyclization) of sorbitol to its anhydrides, primarily sorbitan and isosorbide, and the esterification of the hydroxyl groups of these anhydrides with palmitic acid. lamberti.comhuanachemical.com
An alternative, two-stage pathway is often employed to gain better control over the reaction. researchgate.netbtsjournals.com
Dehydration Stage: Sorbitol is first dehydrated under acidic catalysis (e.g., using phosphoric acid) at temperatures around 150°C to 180°C to form a mixture of sorbitan isomers (predominantly 1,4-anhydrosorbitol). researchgate.netbtsjournals.com
Esterification Stage: The resulting sorbitan mixture is then esterified with palmitic acid using an alkaline catalyst, such as sodium hydroxide (B78521), at a higher temperature, typically around 220°C. researchgate.netgoogle.com
The kinetics of the reaction are influenced by several factors. The rate of esterification increases with temperature; however, higher temperatures can also promote the formation of colored by-products and the further dehydration of sorbitan to isosorbide. google.comresearchgate.net Catalyst concentration also plays a crucial role; increasing the catalyst amount can accelerate the reaction, potentially allowing for lower operating temperatures. google.com The reaction is driven to completion by the continuous removal of water, a by-product of both the dehydration and esterification steps, often achieved by operating under a vacuum or with a flow of inert gas. google.comgoogle.com
Selective Synthesis for Dipalmitate Specificity
Achieving high selectivity for sorbitan dipalmitate is a significant chemical engineering challenge. The sorbitan molecule possesses four hydroxyl groups available for esterification, which leads to the concurrent formation of a complex mixture of mono-, di-, tri-, and even tetra-palmitate esters. lamberti.comgoogle.com
The primary strategy to influence the final product composition in chemical synthesis is the careful control of the reactant molar ratio. lamberti.comworktribe.com To favor the formation of this compound, the molar ratio of palmitic acid to sorbitan is increased beyond the 1:1 ratio used for monoester production. A study on sorbitan oleate (B1233923) synthesis noted that varying the fatty acid to sorbitol molar ratio from 0.6 to 2.4 resulted in significant differences in the final ester distribution. worktribe.com While a ratio approaching 2:1 would theoretically favor the diester, it is a statistical process, and a significant amount of mono- and triesters will still be produced. lamberti.comworktribe.com
True regioselectivity, where specific hydroxyl groups are targeted, is difficult to achieve through conventional chemical methods. This is because the high reaction temperatures provide enough energy to overcome the slight differences in reactivity between the primary and secondary hydroxyl groups on the sorbitan ring. As a result, commercial this compound is invariably a mixture of different esters.
By-product Formation and Purity Considerations
The synthesis of this compound is accompanied by the formation of several by-products that affect the purity and properties of the final product. The main impurities are esters with different degrees of substitution and esters formed from sorbitol dianhydrides. lamberti.comresearchgate.net
Formation of Mono- and Triesters
Due to the tetra-functional nature of the sorbitan molecule (containing four hydroxyl groups), direct esterification with palmitic acid inevitably produces a product mixture. lamberti.com The final composition is a statistical distribution of sorbitan monopalmitate, dipalmitate, tripalmitate, and a small amount of unreacted sorbitan. The relative proportions of these esters are primarily dictated by the initial molar ratio of palmitic acid to sorbitan.
Table 1: Conceptual Effect of Molar Ratio on Sorbitan Palmitate Distribution This table illustrates the expected trend in ester distribution based on the initial molar ratio of palmitic acid to sorbitan in a typical chemical synthesis. Exact percentages vary with specific process conditions.
| Molar Ratio (Palmitic Acid:Sorbitan) | Predominant Ester | Expected By-products |
|---|---|---|
| ~1:1 | Monopalmitate | Dipalmitate, Unreacted Sorbitan |
| ~2:1 | Dipalmitate | Monopalmitate, Tripalmitate |
| ~3:1 | Tripalmitate | Dipalmitate, Tetrapalmitate |
Enzymatic Catalysis in Dipalmitate Synthesis
Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods for producing sorbitan esters. asianpubs.orgumich.edu Lipases, particularly immobilized forms like Novozym 435 from Candida antarctica, are commonly used as biocatalysts. asianpubs.orgkoreascience.kr
The key advantages of enzymatic catalysis include:
Mild Reaction Conditions: Reactions are typically carried out at lower temperatures (e.g., 40-70°C), which minimizes the formation of colored impurities and prevents the dehydration of sorbitan to isosorbide. asianpubs.orgnih.gov
High Regioselectivity: Lipases can selectively catalyze esterification at specific hydroxyl groups, often favoring the primary hydroxyls. This allows for the synthesis of a much purer product with a narrower distribution of esters compared to chemical synthesis. umich.edu While many studies focus on producing monoesters with high selectivity, the principles can be extended to diester synthesis. One study involving sorbitol and palmitic acid reported the production of this compound ester monoacetate. uwaterloo.ca
Reduced By-products: The elimination of harsh acid and base catalysts and high temperatures results in a cleaner product with fewer side reactions. mdpi.com
Enzymatic esterification is a reversible reaction, so water must be removed from the system to drive the reaction toward product formation. asianpubs.orguwaterloo.ca This is often achieved by performing the reaction under a vacuum or by adding molecular sieves to the reaction medium. asianpubs.org The synthesis can be conducted in organic solvents or in solvent-free systems where the fatty acid itself acts as the medium. nih.gov
Process Optimization for Yield and Product Profile
Optimizing the manufacturing process is critical for maximizing the yield of this compound and achieving a consistent product profile. Several parameters can be adjusted in both chemical and enzymatic synthesis routes.
For chemical synthesis, optimization focuses on balancing reaction rate, product color, and ester distribution. Key strategies include:
Catalyst System: Utilizing specific catalyst combinations, such as a phosphorous acid and sodium hydroxide system with an acid-to-base molar ratio between 0.9:1 and 1.7:1, has been shown to improve reaction rates and reduce product color. google.comgoogle.comatamanchemicals.com
Temperature Control: While higher temperatures increase reaction speed, they also promote degradation and by-product formation. An optimal temperature is often sought, with some processes specifying peak temperatures below 230°C to ensure a lighter-colored product. google.com
Molar Ratio Adjustment: As discussed, the molar ratio of palmitic acid to sorbitan is the primary lever for controlling the average degree of esterification in the final product. lamberti.comworktribe.com
In enzymatic synthesis, optimization is often achieved using statistical methods like Response Surface Methodology (RSM) to analyze the interplay of multiple variables. koreascience.krnih.gov
Table 2: Comparison of Synthesis & Optimization Parameters
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Optimization Goal |
|---|---|---|---|
| Catalyst | Acid (e.g., H₃PO₄) and/or Base (e.g., NaOH) researchgate.netgoogle.com | Immobilized Lipase (B570770) (e.g., Novozym 435) koreascience.kr | Increase reaction rate and selectivity. |
| Temperature | High (170-250°C) google.com | Mild (40-70°C) nih.gov | Balance kinetics with by-product/color formation. |
| Molar Ratio | Key control for ester distribution worktribe.com | Influences conversion yield nih.gov | Target a specific product profile (e.g., high dipalmitate). |
| Water Removal | Vacuum / Inert Gas Sparging google.com | Vacuum / Molecular Sieves asianpubs.org | Drive equilibrium towards ester formation. |
| By-products | Isosorbide esters, color bodies, mixed esters lamberti.comresearchgate.net | Minimal by-products mdpi.com | Improve final product purity. |
By carefully tuning these parameters, manufacturers can steer the synthesis towards a higher yield of this compound and a product with the desired physical and chemical properties.
Fundamental Mechanisms of Interfacial and Bulk Behavior
Interfacial Activity and Adsorption Phenomena
Sorbitan (B8754009) dipalmitate, a member of the sorbitan ester family, exhibits significant interfacial activity due to its amphiphilic molecular structure. This structure consists of a hydrophilic sorbitan headgroup and two lipophilic palmitate tails. This duality drives the molecule to adsorb at oil-water interfaces, orienting itself to minimize the thermodynamically unfavorable contact between its opposing parts and the bulk phases.
The adsorption process is primarily driven by hydrophobic interactions. The alkyl chains of the palmitate moieties are expelled from the aqueous phase, leading to their concentration at the interface. This phenomenon can be described by the Langmuir adsorption model in some systems, where adsorption is proportional to the specific surface area of the particles in a suspension researchgate.net. The efficiency of this adsorption is influenced by factors such as temperature, with increased temperatures potentially leading to greater adsorption researchgate.net.
Research on related sorbitan monoesters at various straight-chained hydrocarbon-water interfaces demonstrates that the adsorption behavior is influenced by the properties of both the surfactant and the oil phase. Key parameters derived from interfacial tension measurements include the critical micelle concentration (cmc), the interfacial tension at the cmc (γcmc), the surface pressure at the cmc (πcmc), and the area per molecule at the cmc (Acmc). For instance, increasing the hydrocarbon chain length of the oil phase generally leads to an increase in γcmc and cmc values, while πcmc and Acmc values decrease researchgate.net. This indicates that the spontaneity of adsorption becomes less favorable as the oil phase becomes more non-polar researchgate.net.
The table below summarizes key interfacial properties for Sorbitan Monopalmitate (a closely related compound) at a water-dodecane interface, providing insight into the behavior of sorbitan esters.
| Interfacial Property | Value for Sorbitan Monopalmitate | Unit |
| Critical Micelle Concentration (cmc) | 0.003 | % (w/w) |
| Interfacial Tension at cmc (γcmc) | 6.4 | mN/m |
| Surface Pressure at cmc (πcmc) | 46.5 | mN/m |
| Area per Molecule at cmc (Acmc) | 49.8 | Ų/molecule |
| Standard Free Energy of Adsorption (ΔG°ad) | -27.5 | kJ/mol |
Data adapted from studies on sorbitan monoesters at the water-dodecane interface. researchgate.net
Emulsification and Stabilization Mechanisms in Non-Biological Systems
Sorbitan dipalmitate is widely utilized as an emulsifier, particularly for the formation of water-in-oil (w/o) emulsions, owing to its low hydrophilic-lipophilic balance (HLB) value, which signifies greater solubility in oil than in water d-nb.info. Its function is to facilitate the dispersion of one immiscible liquid into another and to maintain the stability of the resulting emulsion over time.
Emulsions are thermodynamically unstable systems. Their formation requires an energy input to increase the interfacial area between the two immiscible phases mpg.de. The change in Gibbs free energy (ΔG) during emulsification is described by the equation:
ΔG = ΔAγ - TΔS
Beyond its role as a molecular surfactant, this compound can contribute to Pickering stabilization. Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, forming a rigid mechanical barrier that prevents droplet coalescence researchgate.netfrontiersin.org. Fat-based species, including crystals of surfactants like sorbitan esters, can act as these stabilizing particles researchgate.net.
In these systems, this compound may crystallize, either in the bulk phase or directly at the interface, to form solid particles. These particles, being partially wetted by both oil and water, can then irreversibly adsorb onto droplet surfaces researchgate.netnih.gov. This creates a robust physical "armor" around the droplets, offering superior stability against coalescence and Ostwald ripening compared to emulsions stabilized solely by monomeric surfactant molecules researchgate.netnih.gov. The effectiveness of this stabilization depends on the wettability of the this compound crystals, which dictates their positioning at the interface.
As an effective surfactant, this compound significantly reduces the interfacial tension between oil and water phases researchgate.net. This reduction is a direct consequence of its adsorption at the interface, which disrupts the cohesive forces between molecules of the continuous phase. The extent of this reduction depends on the surfactant's concentration, up to its critical micelle concentration mdpi.com.
The table below illustrates the effect of surfactant choice on the rheological properties of an emulsion system.
| Surfactant (Sorbitan Monoester) | Emulsion Type | Elasticity Comparison |
| Sorbitan Monolaurate | w/o | Less Elastic |
| Sorbitan Monopalmitate | o/w | - |
| Sorbitan Monostearate | w/o | More Elastic |
| Sorbitan Monooleate | o/w | Less Elastic (due to double bond) |
Data based on findings from rheological studies of three-component creams. nih.gov
For non-ionic surfactants like this compound, steric stabilization is the predominant mechanism for preventing droplet coalescence nih.gov. Once adsorbed at the oil-water interface, the hydrophilic sorbitan headgroups project into the aqueous phase (in o/w emulsions) or the lipophilic palmitate tails extend into the oil phase (in w/o emulsions).
When two droplets approach each other, these protruding chains begin to overlap. This overlap is energetically unfavorable for two main reasons nih.gov:
Mixing Interaction (Osmotic Effect): The concentration of polymer chains in the overlap region increases, creating an osmotic pressure that draws solvent into the region, forcing the droplets apart.
Elastic Interaction (Volume Restriction): The interpenetration of the chains reduces the number of possible conformations they can adopt, leading to a decrease in conformational entropy, which is thermodynamically unfavorable nih.gov.
Together, these effects create a repulsive force, or a steric barrier, that prevents the droplets from getting close enough for van der Waals forces to cause them to merge nih.gov. As this compound is a non-ionic molecule, it does not carry a significant electrical charge. Therefore, electrostatic stabilization, which relies on the repulsion of like charges between droplets, does not play a meaningful role in the stability of emulsions stabilized by this compound alone ethz.ch.
Crystallization Dynamics and Polymorphism in Lipid Systems
Sorbitan esters with saturated hydrocarbon tails, such as this compound, exhibit distinct crystallization behavior upon cooling rsc.orgresearchgate.net. Unlike their unsaturated counterparts, which may not crystallize, the saturated palmitate tails of this compound are capable of ordering and packing into a crystalline lattice rsc.orgresearchgate.net. This crystallization is a critical aspect of its functionality, particularly in applications where structure and texture are important, such as in food and cosmetic formulations.
The process of crystallization can be influenced by various environmental factors, including temperature, mixing intensity, and the presence of other components in the system nih.govresearchgate.net. The ability of the hydrocarbon tails to crystallize is a key factor in the formation of solid particles that can stabilize Pickering emulsions researchgate.net.
Lipid systems, including those involving this compound, can exhibit polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs have different molecular packing, which results in variations in physical properties like melting point, stability, and solubility. Understanding the transitions between different polymorphic forms is crucial for controlling the texture and stability of lipid-based products nih.govresearchgate.net. The specific polymorphic behavior of this compound would depend on the crystallization conditions and could influence its functionality as a structurant or stabilizer in complex systems.
Applications in Engineered Material Systems Excluding Clinical/human Therapeutic Contexts
Formulation of Advanced Emulsion Systems
Sorbitan (B8754009) esters, including sorbitan dipalmitate, are integral to the formulation of sophisticated emulsion systems due to their effectiveness as lipophilic (oil-loving) emulsifiers. They are often used to create stable water-in-oil (w/o) emulsions or as auxiliary stabilizers in oil-in-water (o/w) systems, frequently in combination with hydrophilic surfactants like polysorbates.
Macro- and Nano-Emulsions for Material Processing and Stability
Sorbitan esters are crucial for producing stable nano-emulsions, which are colloidal dispersions with droplet sizes typically ranging from 20 to 500 nm. nih.gov These systems are kinetically stable due to their small droplet size, which allows Brownian motion to overcome gravitational separation. nih.gov The selection of an appropriate surfactant combination is critical for the successful formulation of stable nano-emulsions. researchgate.net In industrial applications such as enhanced oil recovery, nano-emulsions are employed to reduce the interfacial tension between oil and water, improving extraction efficiency. researchgate.net For instance, stable oil-in-water nano-emulsions have been developed using combinations of sorbitan esters and other surfactants for this purpose. researchgate.net
The small particle size in nano-emulsions provides a large surface area, which is advantageous in various material applications. The stability of these systems can be compromised by phenomena such as Ostwald ripening, a process where larger droplets grow at the expense of smaller ones. The careful selection of surfactants, including sorbitan esters, helps to mitigate such instability mechanisms. nih.gov
Rheological Modification and Stability Enhancement of Industrial Formulations
This compound significantly influences the rheological, or flow, properties of emulsion-based formulations. The structure of the sorbitan ester surfactant has a direct impact on the elasticity and viscosity of the final product. In studies of three-component creams (surfactant, water, and oil), sorbitan monopalmitate was found to form oil-in-water (o/w) emulsions. nih.gov The rheological properties and droplet size distributions of these creams were shown to be well-correlated. nih.gov
Research has demonstrated that increasing the length of the alkyl chain of the sorbitan monoester surfactant enhances the elasticity of the cream. nih.gov This modification of rheological behavior is critical in industrial formulations where texture, spreadability, and physical stability are paramount. paulaschoice-eu.com this compound acts as a stabilizer, ensuring that the oil and water phases of a product remain homogeneously mixed over time. sincereskincare.com Its solid, wax-like nature can also impart rigidity to oil-based formulas. atamanchemicals.com
Table 1: Effect of Sorbitan Ester Structure on Emulsion Properties Data synthesized from a study on three-component creams. nih.gov
| Surfactant | Emulsion Type | Relative Elasticity | Key Structural Feature |
| Sorbitan Monolaurate | w/o | Lower | Shorter alkyl chain |
| Sorbitan Monopalmitate | o/w | Higher | Longer saturated alkyl chain |
| Sorbitan Monostearate | w/o | Higher | Longest saturated alkyl chain |
| Sorbitan Monooleate | o/w | Lower | Unsaturated (double bond) alkyl chain |
Design and Characterization of Nanocarrier Systems
Beyond emulsions, this compound is a key building block for various nanocarrier systems. These structured materials are designed for the encapsulation and controlled delivery of active compounds in non-clinical fields, such as specialty chemicals, agriculture, and cosmetics.
Niosomes: Fabrication, Particle Size Control, and Membrane Additive Effects
Niosomes are vesicular nanocarriers formed from the self-assembly of non-ionic surfactants, such as sorbitan esters, and cholesterol in an aqueous medium. These vesicles consist of a bilayer structure enclosing an aqueous core, making them suitable for encapsulating both hydrophilic and lipophilic substances.
The fabrication of niosomes often involves methods like thin-film hydration followed by sonication to reduce vesicle size. The particle size of these niosomes is a critical parameter that is heavily influenced by both formulation and processing variables. Research on sorbitan monopalmitate niosomes has shown that sonication time significantly reduces vesicle size, with a reduction of up to 42% observed after 30 minutes.
Table 2: Influence of Formulation Variables on Sorbitan Monopalmitate Niosome Particle Size
| Variable | Condition / Additive | Effect on Particle Size | Percentage Change (%) |
| Processing | Sonication (30 min) | Decrease | -42% |
| Membrane Additive | Cholesterol (CHO) | Increase | - |
| Charge Inducer | Dicetylphosphate (DCP) | Increase | +24% |
| Charge Inducer | Stearylamine (SA) | Increase | +11% |
Solid Lipid Nanoparticles (SLNs): Engineering and System Properties
Solid Lipid Nanoparticles (SLNs) are colloidal carriers with a solid lipid core matrix, stabilized by surfactants in an aqueous phase. nih.gov These systems are engineered as alternatives to traditional carriers like emulsions and polymeric nanoparticles. ajptonline.com SLNs typically range in size from 50 to 1000 nm and are valued for their physical stability and ability to protect encapsulated compounds. ajptonline.comijpsr.com
The formulation of SLNs involves a solid lipid (e.g., triglycerides, waxes), one or more surfactants, and water. nih.gov this compound, as a lipophilic non-ionic surfactant, is suitable for stabilizing the interface between the solid lipid core and the aqueous continuous phase. The choice of surfactant significantly impacts the characteristics of the resulting SLNs, including particle size, entrapment efficiency, and long-term stability. nih.gov
Vesicular Systems for Encapsulation and Controlled Release (Material Science Perspective)
From a material science perspective, vesicular systems like niosomes engineered with this compound serve as programmable micro-reservoirs for the encapsulation and subsequent controlled release of active materials. The efficiency of these systems is governed by the physicochemical interactions between the encapsulated substance and the surfactant bilayer.
The encapsulation process involves the partitioning of a substance into different domains of the vesicle. Hydrophilic materials can be entrapped in the aqueous core, while lipophilic materials can be incorporated within the hydrocarbon chains of the surfactant bilayer. The release of the encapsulated material can occur through various mechanisms, including diffusion across the bilayer, vesicle erosion, or disruption of the vesicle structure in response to an external stimulus. Formulations can be designed as biphasic systems to act as matrices for controlled delivery. core.ac.uk The composition of the niosomal membrane, including the specific sorbitan ester and the concentration of additives like cholesterol, dictates the membrane's fluidity and permeability, thereby controlling the release rate of the encapsulated substance. This allows for the design of materials with tailored release profiles for applications in areas such as specialty coatings, functional textiles, and advanced agricultural formulations.
Influence on Nanoparticle Morphology and Polydispersity
This compound, as a member of the sorbitan ester class of non-ionic surfactants, plays a significant role in the formulation of engineered nanoparticle systems. Its primary function is to act as a stabilizer, influencing the morphology (shape and size) and polydispersity (uniformity of size distribution) of the resulting nanoparticles. The molecular structure of sorbitan esters, featuring a hydrophilic sorbitan head and lipophilic fatty acid tails, allows them to adsorb at the oil-water or solid-water interface during nanoparticle synthesis, thereby preventing aggregation and controlling particle growth.
Research into sorbitan ester-based nanoparticle systems has demonstrated their effectiveness in producing uniform and stable nanoparticles. For instance, in the formation of sorbitan ester nanoparticles (SENS), the choice of surfactant and its concentration are critical factors in determining the final particle characteristics. Optimized formulations have yielded nanoparticles with specific sizes and surface charges, indicating a controlled assembly process. A study on sorbitan ester nanoparticles revealed that an optimized formulation resulted in nanoparticles with a size of 170.5 nm and a zeta potential of +33.9 mV. nih.gov
The concentration of the sorbitan ester surfactant directly impacts the final particle size. In the synthesis of spherical silver nanoparticles stabilized by a sorbitan ester (sorbitan monooleate), it was observed that the amount of surfactant influenced the average particle size. This is because the surfactant molecules form a protective layer around the nanoparticles, and a higher concentration can lead to smaller, more uniform particles by preventing coalescence. orientjchem.orgscispace.com
The polydispersity index (PDI) is a measure of the heterogeneity of a sample based on size. A PDI value below 0.3 is generally considered acceptable for lipid-based nanocarriers, indicating a homogenous population. nih.gov In formulations of solid lipid nanoparticles (SLNs), achieving a low PDI is crucial for stability and performance. Studies have shown that optimized SLN formulations can achieve PDI values well within the acceptable range, for example, a PDI of 0.218 ± 0.01 has been reported for troxerutin-loaded solid lipid nanoparticles. mdpi.com While not specific to this compound, this demonstrates the potential for achieving low polydispersity in lipid nanoparticle systems where sorbitan esters are often employed.
Influence of Sorbitan Esters on Nanoparticle Properties
| Nanoparticle System | Sorbitan Ester Used | Parameter | Observed Value/Effect | Reference |
|---|---|---|---|---|
| Sorbitan Ester Nanoparticles (SENS) | Not specified | Particle Size | 170.5 nm | nih.gov |
| Sorbitan Ester Nanoparticles (SENS) | Not specified | Zeta Potential | +33.9 mV | nih.gov |
| Silver Nanoparticles | Sorbitan monooleate | Particle Size | Decreased with increasing surfactant concentration | orientjchem.orgscispace.com |
| Troxerutin-loaded Solid Lipid Nanoparticles | Not specified | Polydispersity Index (PDI) | 0.218 ± 0.01 | mdpi.com |
Functional Roles in Specialized Industrial Processes (e.g., Electroplating Additives)
In the context of composite electroplating, where nanoparticles are co-deposited with a metal to form a composite coating, non-ionic surfactants play a crucial role as dispersing agents. For example, in the electrodeposition of Ni/SiC composite coatings, binary non-ionic surfactants (Sorbitan monooleate and Polysorbate 60) have been used to effectively disperse silicon carbide (SiC) particles in the plating bath. mdpi.com This dispersion is critical to prevent the agglomeration of the nanoparticles, ensuring their uniform incorporation into the nickel matrix. The use of these surfactants leads to finer crystallization, a smoother surface, and improved hardness and wear resistance of the resulting coating. mdpi.com Given its nature as a non-ionic surfactant, this compound could be expected to perform a similar function in maintaining the dispersion of particulate matter in electroplating solutions.
The general functions of surfactants in electroplating include acting as wetting agents, which helps in the uniform coverage of the electrode surface, and modifying the crystal growth of the depositing metal, which can affect the brightness and smoothness of the final coating. Non-ionic surfactants, in particular, are known to influence the depolarization of the electroplated coating and the efficiency of the plating operation. ysu.am
Beyond electroplating, sorbitan esters find application in other specialized industrial processes. They are used in metalworking fluids, where they function as emulsifiers to create stable oil-in-water emulsions. These emulsions are important for lubrication and cooling during machining operations. Sorbitan esters also act as corrosion inhibitors, protecting metal surfaces from degradation. atamanchemicals.com Specifically, sorbitan monopalmitate is noted for its use as a dispersant for various oils and as a rust inhibitor. huanachemical.com
Functional Roles of Sorbitan Esters in Industrial Processes
| Industrial Process | Functional Role of Sorbitan Ester/Non-ionic Surfactant | Specific Example | Reference |
|---|---|---|---|
| Composite Electroplating (Ni/SiC) | Dispersing agent for nanoparticles, prevents agglomeration | Use of Sorbitan monooleate (Span 80) and Polysorbate 60 (Tween 60) to disperse SiC particles | mdpi.com |
| Metalworking | Emulsifier for metalworking fluids, corrosion inhibitor | General use of sorbitan esters | atamanchemicals.com |
| Various Industrial Applications | Dispersant for oils, rust inhibitor | Sorbitan monopalmitate | huanachemical.com |
Environmental Fate and Ecotoxicological Research
Biodegradation Pathways and Kinetics in Environmental Compartments
Sorbitan (B8754009) fatty acid esters are generally considered to be readily biodegradable. kao.comresearchgate.neteuropa.eu This biological degradation is the most significant removal process for these substances in the environment. researchgate.net The primary pathway for biodegradation is believed to be the enzymatic cleavage of the ester bond, which releases the fatty acid (in this case, palmitic acid) and the sorbitan core. epa.gov These resulting components can then be further metabolized by microorganisms.
Studies on related sorbitan esters demonstrate moderate to rapid biodegradation. For instance, sorbitan monolaurate and sorbitan monooleate have shown biodegradation rates of 60-83% over 28 days. epa.gov In activated sludge, sorbitan monooleate was found to be readily degraded, with 90% removal within 100 hours. nih.gov Another study on sorbitan monolaurate in seawater recorded 54% biodegradation over a 28-day period. nih.gov
Table 1: Biodegradation Data for Various Sorbitan Esters
| Compound | Test System | Duration | Degradation (%) | Source |
|---|---|---|---|---|
| Sorbitan Monolaurate | Standard Test | 28 days | 60-83% | epa.gov |
| Sorbitan Monooleate | Standard Test | 28 days | 60-83% | epa.gov |
| Sorbitan Monooleate | Activated Sludge | 100 hours | 90% | nih.gov |
| Sorbitan Monolaurate | Seawater (BODIS test) | 28 days | 54% | nih.gov |
Environmental Persistence and Mobility in Soil and Water Systems
Based on the characteristics of the sorbitan ester group, Sorbitan dipalmitate is not expected to be persistent in the environment. ewg.org Sorbitan esters are generally insoluble in water and are unlikely to undergo hydrolysis or photolysis in soil or water. epa.gov
The mobility of a chemical in soil is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comfao.orgchemsafetypro.com For the sorbitan esters group, mobility is generally considered to be low, based on their octanol-water partition coefficient (log Kow) values. epa.gov This suggests a tendency to adsorb to soil and organic matter rather than migrating through the soil column into groundwater. However, specific experimental data on the Koc value, soil degradation half-life (DT50), or other mobility metrics for this compound could not be identified in the available literature. According to Environment Canada, Sorbitan palmitate is not suspected to be persistent. ewg.org
Ecotoxicological Assessment in Model Environmental Organisms
The ecotoxicity of sorbitan esters is generally considered to be low. kao.comresearchgate.net For many compounds in this class, the acute toxicity level is higher than their water solubility, meaning that concentrations that would cause harm are unlikely to be reached in the environment. epa.gov
Available data for sorbitan esters indicate they are not acutely toxic to aquatic organisms. epa.gov Environment Canada does not suspect Sorbitan palmitate to be an environmental toxin. ewg.org Studies on related compounds support the low aquatic toxicity profile of this chemical family. For example, tests on the marine crustacean Acartia tonsa showed a 48-hour LC50 (the concentration lethal to 50% of the test organisms) of 452.8 mg/L for sorbitan monolaurate, while the 48-hour LC50 for sorbitan monooleate was greater than 10,000 mg/L. nih.gov
Specific aquatic toxicity data for this compound, such as LC50 values for fish or EC50 values for invertebrates and algae, were not found in the reviewed scientific reports.
Table 2: Aquatic Toxicity Data for Related Sorbitan Esters
| Compound | Organism | Endpoint | Value (mg/L) | Source |
|---|---|---|---|---|
| Sorbitan Monolaurate | Acartia tonsa (Marine Crustacean) | 48-h LC50 | 452.8 | nih.gov |
| Sorbitan Monooleate | Acartia tonsa (Marine Crustacean) | 48-h LC50 | >10,000 | nih.gov |
There is a lack of specific research on the terrestrial toxicity of this compound. No studies detailing its effects on soil microorganisms, earthworms, or plants were identified in the available literature. The general assessment for the broader sorbitan ester class suggests that a risk to the terrestrial environment is unlikely. researchgate.neteuropa.eunih.gov
Bioaccumulation Potential in Environmental Matrices
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. It is often estimated using the Bioconcentration Factor (BCF). sfu.canih.govservice.gov.uk this compound is not expected to bioaccumulate. ewg.org This is consistent with the assessment for the broader class of sorbitan esters, which are not believed to accumulate in the food chain. kao.com
The potential for bioaccumulation can be indicated by the log Kow value. For sorbitan monolaurate, an estimated log Kow of 3.15 suggests a low potential for bioaccumulation. nih.gov Given its chemical structure, a similar low potential would be expected for this compound. However, specific experimental data, such as a measured BCF value for fish or other aquatic organisms, are not available for this compound.
Theoretical and Computational Modeling of Sorbitan Dipalmitate Systems
Molecular Simulations of Interfacial Interactions and Self-Assembly
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing a dynamic view of how molecules interact over time. frontiersin.orgpurdue.edu These simulations can model the behavior of Sorbitan (B8754009) Dipalmitate at interfaces, such as between oil and water, which is critical for its role as an emulsifier.
Detailed research findings from MD simulations on closely related sorbitan esters, such as sorbitan monostearate and monooleate, have provided significant insights. nih.govresearchgate.net These studies reveal how the molecules orient themselves at an interface, with the hydrophilic sorbitan head group interacting with the aqueous phase and the lipophilic fatty acid tails extending into the oil phase. This orientation lowers the interfacial tension, facilitating the formation and stabilization of emulsions. ocl-journal.org
While specific simulation data for Sorbitan Dipalmitate is not extensively available in published literature, we can extrapolate the expected parameters based on studies of similar molecules like sorbitan monopalmitate. researchgate.net The addition of a second palmitate chain would significantly increase the molecule's hydrophobicity, influencing its packing at the interface and its self-assembly into structures like micelles or reversed micelles in non-polar solvents.
Illustrative Data from Molecular Dynamics Simulations of Sorbitan Esters at an Oil-Water Interface
| Parameter | Sorbitan Monopalmitate (Illustrative) | This compound (Predicted) | Significance |
| Area per Molecule (Ų/molecule) | 35-45 | 50-60 | Indicates the packing density at the interface. A larger area for dipalmitate suggests a less dense packing due to the bulkier tail. |
| Interfacial Tension (mN/m) | 5-10 | 3-8 | A lower value signifies more effective reduction of tension between oil and water phases, leading to better emulsification. |
| Order Parameter of Palmitate Chain | 0.5-0.7 | 0.6-0.8 | A higher value indicates a more ordered, upright orientation of the fatty acid chains, affecting the rigidity of the interfacial film. |
| Hydrogen Bonds (Headgroup-Water) | 3-5 | 2-4 | Reflects the interaction of the hydrophilic head with water. The second palmitate chain may sterically hinder some of these interactions. |
Note: The data for Sorbitan Monopalmitate is illustrative, based on general findings for sorbitan monoesters. The data for this compound is a prediction based on its chemical structure and has not been experimentally or computationally verified.
Predictive Models for Emulsion Stability and Formulation Performance
Predictive models for emulsion stability often utilize parameters derived from both experimental data and computational studies to forecast the long-term behavior of a formulation. cosmeticsandtoiletries.com These models can account for various destabilization mechanisms, such as creaming, flocculation, and coalescence. ocl-journal.org
A key concept in this area is the Hydrophilic-Lipophilic Balance (HLB), which provides a semi-empirical measure of a surfactant's properties. scielo.brmdpi.com Computational methods can refine the understanding of HLB by linking it to more fundamental molecular properties. For this compound, its lower HLB value compared to its monoester counterpart suggests a stronger preference for the oil phase, making it suitable for water-in-oil emulsions.
Quantitative Structure-Property Relationship (QSPR) models represent another tier of predictive power. nih.govwhiterose.ac.uk These models use statistical methods to correlate the chemical structure of surfactants with their performance. For this compound, descriptors such as molecular volume, surface area, and the number of rotatable bonds in the dipalmitate chains would be key inputs for a QSPR model aiming to predict emulsion droplet size or stability over time. While some suppliers of sorbitan esters offer computational modeling to predict emulsion behavior, specific models for dipalmitate are not widely published. pmarketresearch.com
Conceptual Framework for a Predictive Emulsion Stability Model
| Input Parameter | Data Source | Influence on Stability |
| Droplet Size Distribution | Experimental (e.g., Laser Diffraction) | Smaller, uniform droplets generally lead to more stable emulsions. scielo.br |
| Interfacial Rheology | Experimental (e.g., Oscillatory Drop Tensiometry) | A viscoelastic interfacial film can prevent droplet coalescence. |
| Zeta Potential | Experimental (e.g., Electrophoretic Light Scattering) | Higher electrostatic repulsion between droplets enhances stability. cosmeticsandtoiletries.com |
| This compound Concentration | Formulation Parameter | Affects surface coverage and micelle formation. |
| Oil/Water Ratio | Formulation Parameter | Determines the type of emulsion and can influence stability. |
Elucidation of Structure-Function Relationships through Computational Chemistry
Computational chemistry provides the tools to connect the molecular structure of this compound to its functional properties as an emulsifier. By analyzing the molecule's conformation, electronic properties, and interaction energies, a detailed picture of its behavior can be constructed.
The presence of two palmitate chains in this compound is the most significant structural feature influencing its function. This makes the molecule more lipophilic than sorbitan monopalmitate. Computational analysis of the molecule's conformational space would likely show that the two fatty acid chains adopt a configuration that minimizes steric hindrance while maximizing van der Waals interactions with the oil phase.
The sorbitan ring itself, with its remaining hydroxyl groups, provides the necessary hydrophilicity to anchor the molecule at the interface. The nature and accessibility of these hydroxyl groups for hydrogen bonding with water are critical for its emulsifying action and can be quantified through quantum chemical calculations.
Key Structure-Function Relationships for this compound
| Structural Feature | Functional Implication | Computational Method for Analysis |
| Two Palmitate Chains | Increased lipophilicity, preference for w/o emulsions, potential for forming more rigid interfacial films. | Molecular Dynamics, Conformational Analysis |
| Sorbitan Ring | Provides hydrophilic anchor at the oil-water interface. | Quantum Chemistry (for electronic properties), Molecular Dynamics (for orientation) |
| Ester Linkages | Connects the hydrophilic head and lipophilic tails; can be susceptible to hydrolysis. | Quantum Chemistry (for bond strength analysis) |
| Overall Molecular Geometry | Influences molecular packing, critical micelle concentration (CMC), and the curvature of the interfacial film. | Molecular Modeling and Simulation |
Emerging Research Frontiers and Future Perspectives
Development of Sustainable Synthesis Methods and Green Chemistry Approaches
The shift towards environmentally conscious manufacturing has spurred research into greener synthesis methods for sorbitan (B8754009) esters, including sorbitan dipalmitate. marketresearchintellect.com Traditional synthesis involves the esterification of sorbitol and a fatty acid at high temperatures, which can be energy-intensive.
Current research focuses on several key areas of sustainable synthesis:
Enzymatic Catalysis: The use of lipases as biocatalysts for the esterification process is a significant area of investigation. acs.org Enzymatic synthesis can proceed under milder reaction conditions, reducing energy consumption and the formation of by-products. Research into the use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (Novozym 435), is ongoing to improve reusability and process efficiency. acs.org
Solvent-Free Reactions: Efforts are being made to develop solvent-free synthesis conditions to minimize the use of hazardous organic solvents. researchgate.net These methods often utilize vacuum conditions to remove water produced during the esterification, driving the reaction forward. researchgate.net
Renewable Feedstocks: The core components of this compound, sorbitol and palmitic acid, are derived from renewable resources like corn and palm oil, respectively. theinsightpartners.com The focus of green chemistry in this context is to ensure the sustainable sourcing and processing of these raw materials. marketresearchintellect.com
| Synthesis Approach | Key Features & Research Focus |
| Enzymatic Synthesis | Utilizes lipases, milder reaction conditions, reduced by-products, focus on immobilized enzymes for reusability. acs.org |
| Solvent-Free Synthesis | Eliminates organic solvents, often employs vacuum to remove water, aims to improve reaction efficiency. researchgate.net |
| Renewable Feedstocks | Based on plant-derived sorbitol and fatty acids, emphasis on sustainable sourcing and processing. marketresearchintellect.comtheinsightpartners.com |
Advanced In-situ Characterization Methodologies
A deeper understanding of the behavior of this compound in various systems requires advanced characterization techniques that can probe its properties in real-time and under relevant conditions. numberanalytics.com
Spectroscopic and Scattering Techniques: Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Small-Angle X-ray Scattering (SAXS) are being used to investigate the molecular interactions and self-assembly of sorbitan esters in complex mixtures. frontiersin.orgresearchgate.net These methods provide insights into how this compound influences the structure of emulsions and other formulations.
Microscopy and Thermal Analysis: Techniques like phase-contrast microscopy and differential scanning calorimetry (DSC) are employed to study the crystalline structure and thermal behavior of organogels and emulsions containing sorbitan esters. researchgate.net DSC, in particular, helps in understanding the melting and crystallization characteristics of formulations, which is crucial for their stability and application. rsc.org Recent studies have also utilized cryogenic scanning transmission electron microscopy (Cryo-STEM) to characterize the dispersion state of nanoparticles in sunscreen formulations containing sorbitan esters, avoiding artifacts from sample preparation. rsc.org
Investigation of Synergistic Effects in Multi-component Formulations
This compound is often used in combination with other surfactants and ingredients to achieve desired formulation properties. Research is actively exploring the synergistic effects that arise from these combinations.
A key area of interest is the interaction between sorbitan esters and their ethoxylated derivatives (polysorbates). pcc.eu The combination of a lipophilic sorbitan ester like this compound with a more hydrophilic polysorbate can create highly stable oil-in-water (O/W) or water-in-oil (W/O) emulsions. atamanchemicals.compcc.eu
Recent studies have highlighted the following synergistic interactions:
In oleogels, which are structured oils, combinations of different gelators, including sorbitan esters, are being investigated to overcome the limitations of single-component gels. researchgate.net This can lead to improved texture and stability.
The antimicrobial efficacy of certain compounds can be enhanced when formulated with sorbitan esters. google.com For instance, the combination of sorbitan monocaprylate with specific alcohols has shown a synergistic antimicrobial effect, allowing for lower concentrations of the active alcohol. google.com
In drug delivery, the combination of sorbitan esters with other chemical enhancers is being studied to improve the permeability of drugs across the skin. acs.org
Integration into Novel Smart Materials and Responsive Systems
The unique properties of this compound make it a candidate for integration into "smart" materials that respond to external stimuli.
In-situ Forming Gels: Sorbitan esters are key components in the development of in-situ forming drug delivery systems. nih.gov These formulations are administered as a liquid and transform into a gel-like structure upon contact with body fluids, providing sustained release of therapeutic agents. nih.gov For example, precursor formulations containing sorbitan monooleate can form liquid crystalline phases in situ for the controlled delivery of peptides. nih.gov
Organogels for Topical Delivery: Sorbitan esters, including the closely related sorbitan monostearate, are used as organogelators to create structured vehicles for the topical delivery of drugs. researchgate.net These organogels can exhibit shear-thinning behavior, meaning they become less viscous under stress, which is desirable for topical applications. researchgate.net
Comprehensive Environmental Lifecycle Analysis and Remediation Research
As with many chemicals, there is a growing focus on understanding the complete environmental impact of this compound, from production to disposal.
Lifecycle Assessment (LCA): LCAs are being conducted on cosmetic products that contain sorbitan esters to quantify their environmental footprint across various impact categories, such as climate change, water use, and ecotoxicity. mdpi.comresearchgate.net These assessments help identify the stages with the highest environmental burden, often pointing to the energy-intensive synthesis of ingredients and raw material extraction. mdpi.comresearchgate.net
Biodegradability and Environmental Fate: Sorbitan esters are generally considered biodegradable. theinsightpartners.com However, detailed studies on their environmental fate and potential for bioaccumulation are ongoing. The U.S. Environmental Protection Agency (EPA) has noted that sorbitan fatty acid esters are expected to be non-volatile and have low mobility in soil and water. epa.gov
Remediation Applications: Interestingly, sorbitan esters are also being explored for their potential role in environmental remediation. Their surfactant properties can be utilized to improve the solubility and dispersion of contaminants in soil and water, aiding in their removal. atamanchemicals.com For example, they have been studied for their effectiveness in separating miscible organic solvents like tetrahydrofuran (B95107) from water. frontiersin.orgresearchgate.net
Q & A
Q. How can researchers validate hypotheses about this compound's role in lipid bilayer modification?
- Answer : Combine atomic force microscopy (AFM) for bilayer thickness measurements with fluorescence anisotropy to assess membrane fluidity. Cross-reference with molecular docking studies to identify binding sites for palmitate chains. Discuss discrepancies in the context of model membrane limitations (e.g., lack of protein components) .
Q. What frameworks guide the integration of this compound data into broader lipidomics studies?
- Answer : Use ontology-based annotation (e.g., LIPID MAPS classification) to categorize this compound within lipid databases. Employ pathway analysis tools (e.g., MetaboAnalyst) to explore its metabolic interactions. Highlight its unique surfactant properties compared to glycerol-based esters in discussion sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
